1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Overview
Description
1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group, a methyl group, and an ethanone moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for the synthesis of triazole derivatives.
Synthetic Route:
Starting Materials: 3-chlorophenyl azide and propargyl methyl ketone.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.
Industrial Production:
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Conditions: The reaction is typically carried out in an acidic or neutral medium at room temperature or slightly elevated temperatures.
Products: Oxidation of the ethanone moiety can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Conditions: The reaction is performed in an inert solvent such as tetrahydrofuran (THF) or ethanol at low temperatures.
Products: Reduction of the ethanone moiety results in the formation of alcohols or other reduced derivatives.
Substitution:
Reagents: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Conditions: The reaction is carried out in a suitable solvent, often under basic or neutral conditions.
Products: Substitution reactions can lead to the formation of various substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Triazole derivatives are used as ligands in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Biology:
Antimicrobial Activity: Triazole derivatives exhibit potent antimicrobial properties against a wide range of bacteria and fungi.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Anticancer Agents: Triazole derivatives have shown promising anticancer activity by inhibiting the growth of cancer cells.
Antiviral Agents: The compound is being investigated for its potential to inhibit viral replication and treat viral infections.
Industry:
Agriculture: Triazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Pharmaceuticals: The compound is used in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets:
Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways:
Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways.
Inflammation: It can modulate inflammatory pathways, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
1-(3-chlorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl]ethan-1-one: Similar structure but with a different substitution pattern on the triazole ring.
1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]propan-1-one: Similar structure but with a different alkyl chain length.
Uniqueness:
Substitution Pattern: The specific substitution pattern on the phenyl and triazole rings imparts unique chemical and biological properties to the compound.
Biological Activity: The compound exhibits distinct biological activities, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-11(8(2)16)13-14-15(7)10-5-3-4-9(12)6-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPIJKUOMAUTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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